1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
Description
This compound is a boronic acid ester derivative of 1H-indole, featuring a tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen (position 1), a boronic acid moiety at position 2, and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 5. The molecular formula is C19H28BNO5Si, with a molecular weight of 393.3 g/mol. Key structural features include:
- Boc protection: Enhances stability during synthetic procedures .
- Boronic ester: Facilitates participation in Suzuki-Miyaura cross-coupling reactions .
- TBS-OCH2- group: Provides steric bulk and hydrolytic stability compared to unprotected hydroxyl groups .
The compound is primarily used in medicinal chemistry and materials science as a building block for synthesizing complex molecules, leveraging its boronic acid functionality for carbon-carbon bond formation.
Properties
IUPAC Name |
[5-[[dimethyl(propan-2-yl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-13(2)27(6,7)25-12-14-8-9-16-15(10-14)11-17(20(23)24)21(16)18(22)26-19(3,4)5/h8-11,13,23-24H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQTXVURHRKAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CO[Si](C)(C)C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722111 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-({[dimethyl(propan-2-yl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503045-89-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-({[dimethyl(propan-2-yl)silyl]oxy}methyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
- Chemical Name : 1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)
- CAS Number : 503045-89-4
- Molecular Formula : C19H26BN3O5
- Molecular Weight : 387.24 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Indole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. The presence of boron in the structure may enhance its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on similar compounds have shown that they can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Indole derivatives have also been reported to enhance the efficacy of conventional chemotherapeutics by overcoming drug resistance mechanisms.
Neuroprotective Effects
Indole compounds have been shown to possess neuroprotective properties. They may exert these effects through antioxidant mechanisms, reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antitumor Activity
A study published in Cancer Research evaluated the efficacy of a similar indole derivative in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting potent anticancer activity.
Study 2: Neuroprotection in Animal Models
In a study focused on neuroprotection, researchers administered an indole derivative to mice subjected to ischemic stroke. The results indicated improved functional recovery and reduced neuronal death, supporting the potential use of such compounds in neuroprotective therapies.
Study 3: Anti-inflammatory Effects
Research published in Journal of Inflammation highlighted the anti-inflammatory effects of indole derivatives in vitro. The compounds were found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt pathway | Cancer Research |
| Neuroprotective | Reduction of oxidative stress | Neuroscience Letters |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Journal of Inflammation |
Scientific Research Applications
Synthetic Chemistry
The compound serves as a building block for synthesizing more complex molecules. It is particularly useful in:
- Pharmaceutical Development : It is employed in the synthesis of drugs targeting various biological pathways.
- Agrochemicals : The compound can be modified to create new pesticides or herbicides.
Research indicates that indole derivatives exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that compounds similar to 1H-Indole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth .
- Antiviral and Antimicrobial Effects : The compound is being investigated for its potential to combat viral infections and bacterial growth, making it a candidate for new therapeutic agents .
Medicinal Chemistry
The boron atom in the structure enhances its reactivity, allowing it to form reversible covalent bonds with biological molecules:
- Drug Design : It has been explored as a precursor for compounds targeting specific enzymes or receptors, particularly in cancer therapy .
- Mechanism of Action : The compound may modulate signaling pathways related to cell growth and apoptosis, providing insights into its therapeutic potential .
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in:
- Catalysis : It can act as a catalyst in various chemical reactions due to its unique structure.
- Material Science : Its properties may be exploited in the development of advanced materials with specific functionalities .
Case Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that the introduction of boron significantly enhanced the cytotoxicity against specific cancer types, suggesting that compounds like 1H-Indole-1-carboxylic acid derivatives could lead to the development of novel anticancer drugs.
Case Study 2: Antimicrobial Properties
Research focusing on indole-based compounds demonstrated their ability to inhibit bacterial growth. The mechanism was linked to the interaction of the indole core with bacterial enzymes, leading to cell death. This highlights the potential of 1H-Indole-1-carboxylic acid derivatives as antimicrobial agents.
Comparison of Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Indole Derivative A | Contains dimethylamino group | Enhanced solubility and biological activity |
| Indole-3-carboxylic acid | Simpler structure without boron | More established biological data |
| Boronic Acid Derivative B | Reactive boron center | Versatile in cross-coupling reactions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous indole derivatives, focusing on substituent effects, molecular properties, and applications:
Key Comparative Insights :
Substituent Effects :
- Steric Bulk : The TBS group in the target compound offers superior hydrolytic stability compared to acetyl () or morpholinylethoxy () groups.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 475102-11-5) reduce electron density at position 5, influencing reactivity in electrophilic substitution or cross-coupling reactions .
Reactivity in Suzuki-Miyaura Coupling: Boronic esters with bulky substituents (e.g., TBS-OCH2-) may exhibit slower reaction kinetics due to steric hindrance but offer better regioselectivity . Smaller substituents (e.g., diethylaminomethyl in 1021342-92-6) enhance reactivity but may reduce stability .
Synthetic Utility: The TBS-protected hydroxymethyl group in the target compound serves as a precursor for further oxidation to aldehydes or deprotection to hydroxyl groups . Compounds with Boc-protected amino groups (e.g., 863770-85-8) are intermediates in peptide synthesis .
Solubility and Stability: Nitrogen-containing substituents (e.g., piperidinylamino in 913388-67-7) improve aqueous solubility, beneficial for biological applications . The TBS group in the target compound increases lipophilicity, favoring membrane permeability in drug discovery .
Q & A
Basic: What are the established synthetic methodologies for introducing boronic acid and tert-butyl ester groups onto indole scaffolds?
Answer:
The synthesis of indole derivatives with boronic acid and tert-butyl ester groups typically involves:
- Stepwise functionalization : Refluxing 3-formyl-indole precursors with sodium acetate in acetic acid to introduce heterocyclic moieties (e.g., thiazolidinone or thiazole rings) via condensation reactions .
- Protection strategies : The tert-butyl ester group is introduced using Boc (tert-butoxycarbonyl) protection, as seen in analogous compounds where tert-butyl esters stabilize carboxylic acid groups under acidic or basic conditions .
- Boronic acid incorporation : Boron-containing groups are added via Suzuki-Miyaura cross-coupling or direct borylation, though the latter requires careful control of anhydrous conditions to prevent hydrolysis .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of silyl-protected indole derivatives?
Answer:
Key techniques include:
- NMR spectroscopy : and NMR identify substitution patterns, but boron’s quadrupolar moment may cause signal broadening. NMR or -tagged probes can clarify boron environments .
- X-ray crystallography : Resolves regiochemistry and confirms steric effects of bulky silyl groups (e.g., dimethyl(1-methylethyl)silyl) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects hydrolyzed byproducts (e.g., loss of tert-butyl or silyl groups) .
Advanced: How can regioselectivity challenges be addressed during the introduction of bulky substituents like dimethyl(1-methylethyl)silyl groups at the C5 position of indole derivatives?
Answer:
Regioselectivity is influenced by:
- Steric directing : Bulky silyl groups favor substitution at less hindered positions. For example, in azidocinnamate cyclization, substituent position (e.g., 3-hydroxy vs. 3-benzyloxy) dictates indole regioisomer ratios .
- Catalytic control : Palladium-mediated reactions (e.g., reductive cyclization of nitroarenes) can direct coupling to electron-rich indole positions .
- Pre-functionalization : Introducing temporary directing groups (e.g., boronic esters) prior to silylation ensures precise placement .
Advanced: What strategies mitigate hydrolysis or instability of the boronic acid moiety during multi-step synthesis?
Answer:
- Protection : Use masked boronic esters (e.g., pinacol boronate) during reactive steps, followed by deprotection under mild acidic conditions .
- Solvent choice : Anhydrous solvents (e.g., THF, DMF) minimize water exposure.
- Low-temperature reactions : Reduce hydrolysis rates during silylation or esterification steps .
Basic: What purification methods are optimal for indole-carboxylic acid esters with sensitive functional groups?
Answer:
- Recrystallization : From acetic acid or DMF/acetic acid mixtures, effective for removing unreacted precursors .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates silylated byproducts without decomposing boronic acids .
- pH-controlled extraction : Adjust aqueous phase pH to isolate ionizable intermediates (e.g., free carboxylic acids) .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic effects in boronic acid-containing indoles?
Answer:
- Variable-temperature (VT) NMR : Identifies dynamic equilibria (e.g., boronic acid tautomerism) by observing coalescence temperatures .
- Computational modeling : DFT calculations predict and shifts, aiding assignment of ambiguous signals .
- Isotopic labeling : substitution simplifies boron-related splitting .
Advanced: What catalytic systems are effective for cross-coupling reactions involving the boronic acid group in such indole derivatives?
Answer:
- Palladium catalysts : Pd(PPh) or PdCl(dppf) enable Suzuki-Miyaura coupling with aryl halides, though steric hindrance from the tert-butyl ester may require ligand optimization (e.g., bulky phosphines) .
- Microwave-assisted synthesis : Accelerates coupling rates for sluggish reactions involving silyl-protected intermediates .
Basic: What are the common side reactions encountered during the silylation of hydroxyl groups in indole intermediates, and how are they controlled?
Answer:
- Over-silylation : Occurs with excess silyl chloride. Controlled stoichiometry (1:1 molar ratio) and low temperatures (−20°C) minimize this .
- Competitive N-silylation : Indole’s NH group may react; pre-protection with Boc or trimethylsilyl groups prevents this .
Advanced: How to design experiments to determine the influence of the tert-butyl ester group on the electronic properties of the indole core?
Answer:
- Comparative UV-Vis spectroscopy : Analyze λ shifts in tert-butyl-protected vs. free carboxylic acid derivatives to assess electron-withdrawing effects .
- Electrochemical studies : Cyclic voltammetry measures oxidation potentials altered by esterification .
Advanced: In multi-component reactions involving indole derivatives, how does the presence of a boronic acid group influence reaction pathways and product distribution?
Answer:
- Boron-directed reactivity : The boronic acid can act as a transient directing group, polarizing adjacent C–H bonds for functionalization .
- Competitive pathways : Boron may participate in Petasis or Chan-Lam coupling, diverting from indole-specific reactivity. Screening ligands (e.g., Cu(OAc)) suppresses undesired pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
